molecular formula C6H6N6 B1464068 1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile CAS No. 1311316-21-8

1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1464068
CAS No.: 1311316-21-8
M. Wt: 162.15 g/mol
InChI Key: YXMUHUYHJINXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Azidoethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of azidoethyl-substituted pyrazoles. This compound is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a pyrazole ring with a carbonitrile group (-CN) at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Mechanism of Action

The molecular and cellular effects of the compound would depend on its specific structure and the target it interacts with. Azides and the compounds derived from them have been found to have a variety of biological activities, including antibacterial, antiviral, and anticancer effects .

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the stability and activity of the compound. For example, azides are generally stable under normal conditions, but they can decompose and potentially explode under certain conditions, such as when heated or subjected to a mechanical shock .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile typically involves the alkylation of pyrazole derivatives with azidoethyl halides. One common method includes the reaction of 1H-pyrazole-4-carbonitrile with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 90°C) for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.

    Cycloaddition Reactions: Copper(I) catalysts and alkyne substrates are commonly used under ambient conditions.

    Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents used under atmospheric pressure.

Major Products Formed:

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azido group.

Scientific Research Applications

Comparison with Similar Compounds

1-(2-Azidoethyl)-1H-pyrazole-4-carbonitrile can be compared with other azidoethyl-substituted heterocycles:

Properties

IUPAC Name

1-(2-azidoethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-3-6-4-10-12(5-6)2-1-9-11-8/h4-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMUHUYHJINXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN=[N+]=[N-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 5
1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.